molecular formula C11H17N3O B1277312 2-amino-N-[2-(dimethylamino)ethyl]benzamide CAS No. 6725-13-9

2-amino-N-[2-(dimethylamino)ethyl]benzamide

Cat. No.: B1277312
CAS No.: 6725-13-9
M. Wt: 207.27 g/mol
InChI Key: OFPZJFGQJWXHGK-UHFFFAOYSA-N
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Description

2-amino-N-[2-(dimethylamino)ethyl]benzamide ( 6725-13-9) is a chemical compound with a molecular formula of C11H17N3O and a molecular weight of 207.27 g/mol . This complex organic compound features both amine and benzamide functional groups, making it a versatile building block in organic synthesis and pharmaceutical research . The principal synthetic approach involves amide bond formation between 2-aminobenzoic acid (or its activated derivatives) and N,N-dimethylethylenediamine, often utilizing coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) under controlled conditions . In scientific research, this benzamide scaffold is of significant interest due to its structural relationship to pharmacologically active compounds. Notably, benzamide derivatives demonstrate selective affinity for melanin, and radiolabeled analogs have been investigated as potential PET imaging agents for detecting malignant melanoma, showing promising tumor-specific uptake in preclinical models . The presence of both hydrogen bond donor and acceptor sites within its molecular structure contributes to its potential for interacting with biological targets. The compound is characterized by techniques including 1H NMR, 13C NMR, and high-resolution mass spectrometry to confirm identity and assess purity, which is critical for research applications . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

2-amino-N-[2-(dimethylamino)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-14(2)8-7-13-11(15)9-5-3-4-6-10(9)12/h3-6H,7-8,12H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPZJFGQJWXHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398708
Record name 2-Amino-N-[2-(dimethylamino)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6725-13-9
Record name 2-Amino-N-[2-(dimethylamino)ethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6725-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-[2-(dimethylamino)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal synthetic approach to 2-amino-N-[2-(dimethylamino)ethyl]benzamide involves the formation of an amide bond between 2-amino benzoic acid (or derivatives) and N,N-dimethylethylenediamine. The key steps and conditions are summarized below:

  • Starting Materials :

    • 2-Amino benzoic acid or its activated derivatives (e.g., benzoyl chloride)
    • N,N-Dimethylethylenediamine
  • Reaction Type : Amide bond formation via condensation reaction.

  • Solvents : Commonly ethanol, methanol, or polar aprotic solvents such as dimethylformamide (DMF) to enhance solubility and reaction efficiency.

  • Catalysts and Coupling Agents :

    • N,N’-Dicyclohexylcarbodiimide (DCC) is frequently used to activate the carboxylic acid group for amide bond formation under anhydrous conditions.
    • Other coupling agents may include carbodiimides or uronium salts depending on the protocol.
  • Temperature and Time :

    • Typical reaction temperatures range from ambient (0–25°C) to moderate heating (up to 160°C in specialized equipment like autoclaves).
    • Reaction times vary from a few hours (e.g., 6 hours under autoclave conditions) to longer durations depending on scale and solvent.
  • Purification : Post-reaction purification often involves recrystallization (ethanol/water mixtures), column chromatography (silica gel with gradient elution), or ion-exchange chromatography to remove unreacted amines and byproducts.

Industrial Production Methods

Industrial synthesis of this compound emphasizes scalability and process control:

  • Reactor Design : Large-scale batch reactors or continuous flow systems are employed to maintain consistent temperature, pressure, and reactant feed rates.

  • Automation : Automated control systems regulate reaction parameters to optimize yield and minimize side reactions.

  • Green Chemistry Considerations : Use of ethanol as a solvent and autoclave conditions at 160°C for 6 hours have been reported to align with green chemistry principles, improving reaction efficiency and reducing hazardous waste.

Detailed Research Findings and Reaction Optimization

Parameter Typical Conditions Notes and Effects
Reactants ratio 1:1 to 1:1.2 (2-amino benzoic acid : diamine) Slight excess of diamine improves conversion
Solvent Ethanol, methanol, DMF Polar solvents improve solubility and yield
Coupling agent DCC (0.9–1.1 eq) Facilitates amide bond formation
Temperature 0–25°C (standard); up to 160°C (autoclave) Higher temp accelerates reaction, risks side reactions
Reaction time 6 h (autoclave); 12–24 h (ambient) Longer time ensures completeness
Purification Recrystallization, silica gel chromatography Achieves >95% purity for biological assays
Yield 70–80% Optimized by controlling stoichiometry and solvent purity

Representative Synthetic Procedure (Literature Example)

  • Dissolve 2-amino benzoic acid in ethanol under stirring.
  • Add N,N-dimethylethylenediamine dropwise at room temperature.
  • Introduce DCC to activate the carboxyl group and promote amide bond formation.
  • Stir the reaction mixture for 12–24 hours at 0–25°C or heat in an autoclave at 160°C for 6 hours for accelerated synthesis.
  • Filter off dicyclohexylurea byproduct and concentrate the filtrate.
  • Purify the crude product by recrystallization from ethanol/water or by column chromatography.

Analytical Techniques for Confirmation and Purity Assessment

Summary Table of Preparation Methods

Method Aspect Details Advantages Limitations
Amide Coupling 2-amino benzoic acid + N,N-dimethylethylenediamine + DCC High specificity, good yield Requires anhydrous conditions
Solvent Ethanol, methanol, DMF Good solubility, green solvent options Some solvents require careful handling
Temperature Room temperature to 160°C (autoclave) Flexible, scalable High temp may cause side reactions
Purification Recrystallization, chromatography High purity achievable Time-consuming for large scale
Industrial Scale Batch reactors, continuous flow, automated control Consistent quality, efficient Requires capital investment

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[2-(dimethylamino)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Halogens, alkylating agents; reactions may require catalysts such as acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:
2-amino-N-[2-(dimethylamino)ethyl]benzamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Oxidation : The compound can undergo oxidation reactions to yield different derivatives that may possess unique properties.
  • Coupling Reactions : It can participate in coupling reactions to form larger molecular frameworks essential for drug development.

Biological Research

Antimicrobial Properties:
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. This suggests that the compound may interact with bacterial proteins or enzymes, potentially disrupting their function and leading to bacterial cell death.

Case Study:
A study involving the synthesis of N-(2-(dimethylamino)ethyl)-4-18F-fluorobenzamide demonstrated its efficacy as a radiolabeled agent for imaging melanoma using PET scans. This compound showed high sensitivity for detecting metastatic melanoma, outperforming traditional imaging agents .

Pharmaceutical Applications

Therapeutic Agent Development:
Due to its ability to interact with biological targets, this compound is being explored as a potential therapeutic agent. Its structural characteristics make it suitable for the development of drugs aimed at treating various conditions:

  • Analgesic Properties : Similar compounds have been identified with analgesic effects, suggesting that this compound may also possess pain-relieving qualities .
  • Cancer Treatment : The compound's potential to inhibit specific cellular pathways makes it a candidate for cancer treatment research, particularly in targeting the JAK/STAT signaling pathway implicated in various malignancies .

Industrial Applications

Specialty Chemicals Production:
In industry, this compound is utilized as an intermediate in the production of specialty chemicals. Its unique properties enable its use in formulating products across sectors such as pharmaceuticals, agrochemicals, and materials science.

Data Table: Applications Overview

Application AreaSpecific Use CasesResearch Findings/References
Chemical SynthesisBuilding block for complex organic molecules
Biological ResearchAntimicrobial activity; imaging agent for melanoma,
Pharmaceutical DevelopmentPotential analgesic and anticancer agent ,
Industrial UseIntermediate in specialty chemicals production

Mechanism of Action

The mechanism of action of 2-amino-N-[2-(dimethylamino)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-[2-(diethylamino)ethyl]benzamide
  • N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives
  • 2-(dimethylamino)ethyl methylamino ethanol

Uniqueness

2-amino-N-[2-(dimethylamino)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Biological Activity

2-amino-N-[2-(dimethylamino)ethyl]benzamide, also known as N-(2-(dimethylamino)ethyl)benzamide, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H16N2O
  • Molecular Weight : 192.26 g/mol
  • SMILES Notation : CN(C)CCNC(=O)C1=CC=CC=C1

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Protein Interaction : The compound acts as a ligand for specific proteins, influencing their activity and stability. It has been shown to interact with heat shock proteins (Hsp90), which play a crucial role in protein folding and degradation pathways .
  • Ubiquitin-Proteasome Pathway : Similar to other benzamide derivatives, this compound may modulate the ubiquitin-proteasome system, leading to the degradation of target proteins involved in cell cycle regulation and apoptosis.

Biological Activity Overview

The compound exhibits various biological activities that are summarized in the following table:

Biological Activity Description
Antitumor Activity Induces apoptosis in cancer cells by disrupting cellular signaling pathways.
Antimicrobial Effects Demonstrated antibacterial properties against specific bacterial strains .
Neuroprotective Potential Exhibits potential protective effects on neuronal cells against oxidative stress .
Immunomodulatory Effects Enhances immune responses, potentially useful in cancer immunotherapy.

Antitumor Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in oncology.

Antimicrobial Properties

Research highlighted the antimicrobial activity of this compound against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, demonstrating effective antibacterial activity that warrants further exploration for clinical applications.

Neuroprotective Effects

In a neuroprotection study, this compound was shown to reduce neuronal cell death induced by oxidative stress. This effect was attributed to its ability to modulate intracellular signaling pathways that protect against apoptosis.

Dosage and Administration

Research indicates that the biological efficacy of this compound is dose-dependent. Lower doses have been associated with minimal toxicity while effectively modulating protein interactions and cellular responses. Higher doses may lead to adverse effects, emphasizing the need for careful dosage optimization in therapeutic contexts.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and amide bond integrity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection assesses purity (>95% recommended for biological assays) .

How can discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) be systematically addressed in research?

Advanced Research Focus
Contradictions may arise from variations in assay conditions, cell lines, or structural analogs. Strategies include:

  • Dose-response profiling : Establish EC50/IC50 values across multiple cell lines to identify selectivity windows .
  • Structural analogs : Compare activity of derivatives (e.g., chloro- or methoxy-substituted benzamides) to isolate pharmacophores .
  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .

What experimental approaches are employed to investigate the compound's mechanism of action in tumor inhibition?

Q. Advanced Research Focus

  • Enzyme inhibition assays : Screen against kinases (e.g., EGFR, PI3K) using fluorescence-based substrates .
  • Molecular docking : Computational modeling predicts binding affinity to targets like DNA topoisomerases .
  • Gene expression profiling : RNA-seq or qPCR identifies downstream pathways (e.g., apoptosis regulators like Bcl-2) .

What are the key considerations for designing stability studies under various pH and temperature conditions?

Q. Basic Research Focus

  • pH stability : Test buffered solutions (pH 1–10) at 37°C to simulate physiological conditions; monitor degradation via HPLC .
  • Thermal stability : Accelerated stability studies (40–60°C) predict shelf-life; DSC/TGA analysis identifies decomposition thresholds .
  • Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

How can computational methods predict interaction profiles with biological targets?

Q. Advanced Research Focus

  • Molecular dynamics simulations : Analyze ligand-receptor binding stability over time (e.g., with GROMACS) .
  • QSAR modeling : Correlate substituent electronic properties (Hammett constants) with activity trends .
  • ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity risks .

What purification methods are suitable for this compound post-synthesis?

Q. Basic Research Focus

  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate to methanol) resolves polar byproducts .
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals; monitor via melting point analysis .
  • Ion-exchange chromatography : Effective for removing charged impurities (e.g., unreacted amines) .

How do structural modifications impact pharmacological activity and selectivity?

Q. Advanced Research Focus

  • Substituent effects : Chloro groups enhance antimicrobial activity by increasing lipophilicity, while amino groups improve solubility for CNS targeting .
  • Steric hindrance : Bulky substituents (e.g., thiazole rings) reduce off-target interactions but may lower bioavailability .
  • Pro-drug strategies : Esterification of the amide group improves membrane permeability, with enzymatic cleavage restoring activity .

What radiolabeling techniques are applicable for in vivo pharmacokinetic studies?

Q. Advanced Research Focus

  • Fluorine-18 labeling : Electrophilic substitution using [18F]F2 gas or nucleophilic methods with K[18F]/K222 complex .
  • Biodistribution studies : PET/CT imaging in murine models quantifies tumor uptake vs. healthy tissue .
  • Metabolite analysis : Radio-HPLC identifies degradation products in plasma .

How can researchers validate target engagement in complex biological systems?

Q. Advanced Research Focus

  • Cellular thermal shift assays (CETSA) : Measure target protein stability after compound treatment to confirm binding .
  • Pull-down assays : Biotinylated analogs capture interacting proteins for identification via LC-MS/MS .
  • CRISPR knockouts : Compare activity in wild-type vs. target gene-deficient cells to confirm specificity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-N-[2-(dimethylamino)ethyl]benzamide
Reactant of Route 2
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2-amino-N-[2-(dimethylamino)ethyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.